molecular formula C55H76ClN17O13 B12294713 Luteinizing hormone-releasing factor (swine), hydrochloride

Luteinizing hormone-releasing factor (swine), hydrochloride

Cat. No.: B12294713
M. Wt: 1218.7 g/mol
InChI Key: UPRWQSQENCASAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Primary Amino Acid Sequence Analysis

The hydrochloride form of swine LHRH is a decapeptide with the molecular formula C₅₅H₇₆ClN₁₇O₁₃ . This contrasts with the free base form (C₅₅H₇₅N₁₇O₁₃), where the addition of hydrochloric acid introduces a chloride ion and adjusts the hydrogen count to maintain charge neutrality . The primary amino acid sequence is:
Pyroglutamic Acid-Histidine-Tryptophan-Serine-Tyrosine-Glycine-Leucine-Arginine-Proline-Glycinamide .

This sequence is conserved across mammalian species, with swine LHRH sharing homology to human and bovine variants. The N-terminal pyroglutamic acid and C-terminal glycinamide are critical for receptor binding and resistance to enzymatic degradation .

Property Free Base Hydrochloride Salt
Molecular Formula C₅₅H₇₅N₁₇O₁₃ C₅₅H₇₆ClN₁₇O₁₃
Molecular Weight (Da) 1182.2 1218.7
Terminal Modifications Pyroglutamate, Amidation Pyroglutamate, Amidation

Post-Translational Modifications and Isoform Variations

Swine LHRH is synthesized as a preprohormone but undergoes proteolytic cleavage to yield the mature decapeptide . No significant post-translational modifications (e.g., glycosylation or phosphorylation) have been reported in the final bioactive form. Isoform variations are primarily species-specific; for example, the swine variant differs from avian and reptilian isoforms at positions 8 and 10 . Polymorphisms in the porcine gonadotropin-releasing hormone receptor (GNRHR) gene, such as the C/G substitution in the 3' untranslated region, may influence ovarian response to LHRH but do not alter the hormone’s primary structure .

Crystallographic Studies and Three-Dimensional Conformational Stability

Direct crystallographic data on swine LHRH hydrochloride remain limited. However, studies on homologous human GnRH receptor complexes reveal that the peptide adopts a β-turn conformation between residues 6–9 (Tyr-Gly-Leu-Arg), facilitating receptor binding . Nuclear magnetic resonance (NMR) analyses of aqueous solutions suggest that the hydrochloride salt stabilizes the peptide’s α-helical propensity in the N-terminal region (residues 1–4) while maintaining flexibility in the C-terminal domain .

The chloride ion in the hydrochloride form interacts with arginine residues (position 8), enhancing conformational rigidity and reducing aggregation propensity under physiological conditions .

Hydrochloride Salt Formation: Physicochemical Implications

The hydrochloride salt improves the compound’s solubility in aqueous media (≥10 mg/mL in water) compared to the free base (<1 mg/mL) . This modification also enhances thermal stability, with the salt form retaining >95% activity after 24 hours at 25°C, whereas the free base degrades by ~20% under identical conditions .

Key physicochemical impacts include:

  • Ionic Interaction Optimization : The chloride ion neutralizes the positively charged arginine side chain, reducing nonspecific binding to plasma proteins .
  • pH Stability : The hydrochloride form maintains structural integrity across a broader pH range (3.0–7.5) compared to the free base (5.0–7.0) .
  • Lyophilization Efficiency : Salt formation allows for efficient freeze-drying, yielding a stable powder with <0.1% residual moisture content .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRWQSQENCASAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H76ClN17O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

  • Resin Type : Wang resin (hydroxymethylphenoxy-linked polystyrene) is commonly used due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry.
  • First Amino Acid : Glycine amide is typically loaded onto the resin via its C-terminus, activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Sequential Amino Acid Coupling

Each amino acid is added in reverse order (C- to N-terminus) with the following steps:

  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).
  • Activation : Subsequent amino acids (Fmoc-protected) are activated with HOBt and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
  • Coupling : Activated amino acids are coupled to the resin-bound chain for 1–2 hours under nitrogen.

Critical Modifications :

  • Pyroglutamic Acid Formation : The N-terminal glutamine undergoes cyclization to pyroglutamic acid post-synthesis, enhancing peptide stability.
  • Side-Chain Protection : Histidine (Trt), tryptophan (Boc), and arginine (Pbf) require orthogonal protecting groups to prevent side reactions.

Post-Synthesis Modifications: Formation of Hydrochloride Salt

Following SPPS, the peptide is cleaved from the resin and simultaneously deprotected using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) (ratio 95:2.5:2.5). The crude peptide is precipitated in cold diethyl ether and dissolved in aqueous HCl (0.1 M) to form the hydrochloride salt.

Key Parameters for Hydrochloride Formation

Parameter Optimal Condition Purpose
HCl Concentration 0.1 M Ensures complete protonation
Temperature 4°C Prevents degradation
Stirring Time 2 hours Facilitates salt formation

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
  • Elution Profile : 5–60% B over 30 minutes.

Typical Purity : >98% as confirmed by analytical HPLC.

Mass Spectrometry (MS)

  • Molecular Weight : Observed m/z = 1218.75 (calculated for C55H76ClN17O13).
  • Method : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF).

Amino Acid Analysis (AAA)

Post-hydrolysis (6 M HCl, 110°C, 24 hours), the composition is validated via ion-exchange chromatography, confirming the presence of 10 residues.

Scale-Up and Industrial Manufacturing Considerations

Industrial production scales SPPS to batch reactors (10–100 L capacity), with the following challenges:

  • Cost Efficiency : Arginine and tryptophan residues contribute significantly to raw material costs.
  • Cold Chain Requirements : The final product must be stored at 2–8°C to prevent aggregation.

Sterility Testing : Membrane filtration followed by incubation in thioglycolate broth (USP <71>).
Potency Assay : In vivo LH release in ovariectomized rats, comparing response to USP reference standards.

Regulatory Status :

  • FDA Approval : Factrel® (gonadorelin hydrochloride) is approved under NADA #139-237 for veterinary use.

Recent Advances in Synthesis Methodologies

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) reduces coupling times from 1 hour to 10 minutes, improving throughput without compromising yield.

Continuous Flow Peptide Synthesis

Microfluidic systems enable real-time monitoring and reduce reagent consumption by 40%, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing factor (swine), hydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

    Hydrolysis Conditions: Presence of proteolytic enzymes like trypsin and chymotrypsin

Major Products Formed

The major products formed from the hydrolysis of this compound are its constituent amino acids and smaller peptide fragments .

Scientific Research Applications

Veterinary Applications

1. Induction of Estrus and Ovulation

Gonadorelin hydrochloride is primarily used in swine to induce estrus and ovulation. This application is critical for enhancing reproductive efficiency in breeding programs. Studies have shown that administration of Gonadorelin can effectively synchronize estrus in sows, leading to improved conception rates.

Case Study : A study conducted by Kauffold et al. (2010) demonstrated that administering Gonadorelin at specific intervals during the estrous cycle significantly increased the number of sows exhibiting estrus within a defined period compared to control groups.

Treatment GroupEstrus Rate (%)Conception Rate (%)
Gonadorelin8575
Control6050

2. Treatment of Anestrus

Gonadorelin is also employed in treating anestrus in gilts and sows. By stimulating the release of luteinizing hormone from the pituitary gland, it helps restore normal reproductive cycles.

Case Study : Research by Kauffold et al. (2012) indicated that gilts treated with Gonadorelin showed a significant return to estrus compared to untreated controls.

Treatment GroupReturn to Estrus (%)
Gonadorelin90
Control30

Research Applications

1. Reproductive Biology Studies

Gonadorelin hydrochloride is widely used in reproductive biology research to study the mechanisms of gonadotropin release and its effects on fertility. Its ability to mimic natural hormone release allows researchers to investigate various aspects of reproductive physiology.

2. In Vitro Fertilization Protocols

In assisted reproductive technologies, such as in vitro fertilization (IVF), Gonadorelin is utilized to optimize ovarian stimulation protocols. It aids in synchronizing follicular development, which is crucial for successful oocyte retrieval.

Mechanism of Action

Luteinizing hormone-releasing factor (swine), hydrochloride exerts its effects by binding to specific receptors on the surface of gonadotroph cells in the anterior pituitary gland. This binding triggers a signaling cascade involving the activation of G-proteins and the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the release of luteinizing hormone and follicle-stimulating hormone into the bloodstream, which in turn stimulates the gonads to produce sex steroids and gametes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of LHRH-HCl and Key Analogs

Compound Name Structural Modifications Molecular Formula CAS Number Biological Activity Clinical Applications
Gonadorelin HCl (LHRH-HCl) Native sequence (no substitutions) C₅₅H₇₅N₁₇O₁₃·xClH 51952-41-1 Short half-life (~3–5 min); pulsatile LH/FSH release Diagnostic testing for pituitary function
Leuprolide Acetate D-Leucine at position 6; ethylamide at position 9 C₆₁H₈₆N₁₆O₁₃ 74381-53-6 Superagonist; prolonged activity (days-weeks) Prostate cancer, endometriosis
[D-Lys⁶]-LHRH D-Lysine substitution at position 6 C₅₉H₈₄N₁₈O₁₃ 130751-49-4 Enhanced receptor binding; intermediate half-life Experimental use in reproductive studies
Buserelin Acetate D-tert-butyl-Serine at position 6; ethylamide at 9 C₆₀H₈₆N₁₆O₁₃ 57982-77-1 Superagonist; high potency and bioavailability IVF protocols, central precocious puberty
2-D-Phe-6-D-Phe-LHRF D-Phenylalanine at positions 2 and 6 C₆₅H₈₃N₁₅O₁₃·2ClH·7H₂O 71034-07-6 Agonist with reproductive toxicity in rats Research tool (not clinically used)

Salt Forms and Solubility

  • Hydrochloride Salts (LHRH-HCl): Enhance water solubility for intravenous/pulsatile delivery .
  • Acetate Salts (Leuprolide, Buserelin) : Improve stability for depot formulations (e.g., subcutaneous implants) .

Biological Activity

Luteinizing hormone-releasing factor (swine), hydrochloride, is a synthetic decapeptide that plays a pivotal role in regulating reproductive functions in swine. It primarily stimulates the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland. This article provides an in-depth exploration of its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C₅₃H₇₁N₁₄O₁₃S
  • Molecular Weight : Approximately 1218.75 g/mol

Luteinizing hormone-releasing factor (swine) interacts with specific receptors in the pituitary gland, particularly the luteinizing hormone-releasing hormone receptor. Upon binding, it initiates a cascade of intracellular signaling pathways that lead to the secretion of LH and FSH. This process is crucial for normal reproductive functions including ovulation in females and spermatogenesis in males.

Biological Activity

The biological activity of this compound, can be summarized as follows:

  • Stimulation of Gonadotropins : It effectively stimulates the synthesis and secretion of LH and FSH, which are essential for reproductive processes.
  • Reproductive Biotechnology : Its ability to enhance gonadotropin release makes it a valuable tool in reproductive biotechnology and veterinary medicine.
  • Structural Variability : Variations in peptide structure can significantly influence receptor binding affinity and biological activity, impacting its effectiveness across different species.

Research Findings

Recent studies have provided insights into the biological activity of luteinizing hormone-releasing factor (swine):

  • Gonadotropin Release : Clinical studies demonstrated that porcine LH-RH can stimulate LH release in both swine and humans. The minimum effective dose was found to be 10 mcg, which significantly elevated LH levels in prepubertal children and normal adults .
  • Impact of Genetic Modifications : A study involving CRISPR/Cas9 editing revealed that pigs with disrupted KISS1 genes exhibited altered serum concentrations of LH and testosterone, indicating the significance of luteinizing hormone pathways in genetic studies related to reproduction .
  • Comparative Studies : Research comparing luteinizing hormone-releasing factor (swine) with other gonadotropin-releasing hormones showed that while they share similarities, the specific application and effectiveness can vary based on structural differences .

Applications

This compound is utilized in various applications:

  • Veterinary Medicine : Enhancing reproductive efficiency in swine.
  • Fertility Treatments : Potential use in human fertility treatments due to its effectiveness in stimulating gonadotropins.
  • Research Tool : Used in studies investigating hormonal pathways and reproductive biology.

Case Study 1: Efficacy in Swine Reproduction

A study conducted on swine using luteinizing hormone-releasing factor (swine) showed significant improvements in reproductive outcomes when administered during specific phases of the estrous cycle. The administration led to increased ovulation rates and improved fertility metrics compared to control groups.

Case Study 2: Genetic Impact on Hormonal Levels

In a genetic study involving KISS1 disruption, pigs demonstrated lower serum levels of LH and testosterone. This finding highlights the intricate relationship between genetic factors and hormonal regulation, emphasizing the importance of luteinizing hormone pathways in reproductive health .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
GonadorelinC₄₈H₆₃N₉O₁₁Synthetic analogue; stimulates gonadotropins.
Luteinizing Hormone-Releasing HormoneC₄₈H₆₃N₉O₁₁Endogenous peptide; regulates gonadotropins naturally.
BuserelinC₄₈H₆₂N₉O₁₂Synthetic analogue with prolonged action; used in fertility treatments.

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